molecular formula C18H23N3O2S2 B2935362 N-isobutyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide CAS No. 941874-60-8

N-isobutyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2935362
CAS No.: 941874-60-8
M. Wt: 377.52
InChI Key: PDLAEIKKRMAOAB-UHFFFAOYSA-N
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Description

N-isobutyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a thiazole-acetamide hybrid compound characterized by a thiazol-4-yl core linked via a thioether bridge to a 2-oxo-2-(p-tolylamino)ethyl group. The acetamide moiety is substituted with an isobutyl chain, which enhances lipophilicity and may influence bioavailability.

Properties

IUPAC Name

2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S2/c1-12(2)9-19-16(22)8-15-10-24-18(21-15)25-11-17(23)20-14-6-4-13(3)5-7-14/h4-7,10,12H,8-9,11H2,1-3H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLAEIKKRMAOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-isobutyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide, with CAS number 941874-60-8, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is C18H23N3O2S2C_{18}H_{23}N_{3}O_{2}S_{2}, and it has a molecular weight of 377.5 g/mol. The structure features a thiazole ring, which is known for its biological significance, particularly in medicinal chemistry.

PropertyValue
CAS Number941874-60-8
Molecular FormulaC₁₈H₂₃N₃O₂S₂
Molecular Weight377.5 g/mol

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. A study on related thiazole derivatives showed promising results against various bacterial strains, suggesting that this compound may possess similar activity. The mechanism of action is often linked to the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Thiazole derivatives have also been investigated for their anticancer properties. In vitro studies have demonstrated that modifications to the thiazole structure can enhance cytotoxicity against cancer cell lines. For instance, compounds with similar functional groups have shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and disruption of mitochondrial membrane potential.

Case Studies

  • Study on Thiazole Derivatives : A study published in the Journal of Medicinal Chemistry evaluated a series of thiazole derivatives for their anticancer activity. Results indicated that certain derivatives exhibited IC50 values in the micromolar range against breast cancer cell lines, providing a benchmark for evaluating this compound's efficacy .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of thiazole-based compounds against Staphylococcus aureus and Escherichia coli. The study found that some derivatives had minimum inhibitory concentrations (MICs) below 100 µg/mL, suggesting potential therapeutic applications .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies typically focus on proteins involved in disease pathways, such as enzymes critical for bacterial survival or receptors implicated in cancer progression.

Binding Affinity Results

The docking studies suggest that this compound may bind effectively to target proteins with binding energies ranging from -5.8 to -8.2 kcal/mol, indicating a strong interaction that could translate into biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s core structure aligns with several classes of thiazole- and thiazolidinone-based acetamides (Table 1). Key differentiating features include:

  • Isobutyl substituent : Compared to phenyl, allyl, or benzyl groups in (e.g., N-allyl-3-benzyl-4-oxo-2-thioxothiazolidine-5-carboxamide), the branched isobutyl chain may improve membrane permeability .
  • Thioether linkage: The thioether bridge in the target compound contrasts with sulfamoyl or sulfonamide groups in quinazolinone derivatives (), which exhibit higher melting points (up to 315°C) due to stronger intermolecular interactions .

Physicochemical Properties

  • Melting Points: Quinazolinone derivatives with sulfamoyl groups () exhibit exceptionally high melting points (251–315°C), attributed to hydrogen bonding and π-stacking. In contrast, thiazole-acetamides with alkyl chains (e.g., ’s isobutyl analog) have lower melting points (~147–207°C), suggesting the target compound may similarly prioritize solubility over crystallinity .
  • Spectroscopic Data: The target compound’s NMR and MS profiles would resemble ’s compounds, with distinct shifts for the p-tolylamino proton (δ ~7.2–7.4 ppm) and isobutyl methyl groups (δ ~0.9–1.2 ppm) .

Data Table: Comparative Analysis of Key Analogs

Compound ID/Ref. Core Structure Key Substituents Yield (%) Melting Point (°C) Notable Features
Target Compound Thiazole-acetamide p-Tolylamino, Isobutyl N/A N/A Thioether linkage, Lipophilic chain
9 Thiazolidinone-acetamide 4-Chlorobenzylidene, 4-Methoxyphenyl 90 186–187 High yield, Electron-withdrawing Cl
12 Thiazolidinone-acetamide 5-Nitro-2-furyl, 4-Fluorophenyl 53 155–156 Low yield, Nitro group
Thioxothiazolidine-acetamide Isobutyl, Butyl 65–87 147–207 Optimized alkyl substitution
5 Quinazolinone-acetamide Sulfamoylphenyl, Phenyl 87 269.0 High melting point, Sulfonamide
4j Benzoisothiazole-triazole Phenylethyl, Benzodioxole 90 180–182 Antiviral activity, Click chemistry

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